Chemical structure and molecular weight of 6-Chloro-1-(3-cyanophenyl)-1-oxohexane
Chemical structure and molecular weight of 6-Chloro-1-(3-cyanophenyl)-1-oxohexane
Technical Whitepaper: Structural Profiling, Orthogonal Reactivity, and Synthetic Methodologies for 6-Chloro-1-(3-cyanophenyl)-1-oxohexane
Executive Summary & Strategic Utility
In advanced pharmaceutical development and medicinal chemistry, the design of complex active pharmaceutical ingredients (APIs) relies heavily on polyfunctional building blocks. 6-Chloro-1-(3-cyanophenyl)-1-oxohexane (also known as 3-(6-chlorohexanoyl)benzonitrile) is a highly versatile intermediate[1]. By integrating an aryl nitrile, a reactive ketone, and a terminal alkyl chloride within a single molecular framework, this compound offers orthogonal handles for selective functionalization. It is frequently utilized in the synthesis of complex nitrogen-containing heterocycles, such as benzazepines and functionalized piperidines, which are prevalent in central nervous system (CNS) therapeutics.
Physicochemical Profiling
Understanding the baseline quantitative data of a building block is critical for calculating reaction stoichiometry, predicting solubility, and establishing downstream purification parameters. The core quantitative data is summarized below based on chemical registry databases[2],[3].
| Property | Value |
| Chemical Name | 6-Chloro-1-(3-cyanophenyl)-1-oxohexane |
| IUPAC Name | 3-(6-chlorohexanoyl)benzonitrile |
| CAS Registry Number | 898786-74-8 |
| Molecular Formula | C₁₃H₁₄ClNO |
| Molecular Weight | 235.71 g/mol |
| Predicted Boiling Point | 386.3 ± 27.0 °C |
| Predicted Density | 1.13 ± 0.1 g/cm³ |
Structural Logic & Orthogonal Reactivity
As a Senior Application Scientist, I evaluate building blocks based on their "chemoselective logic." 6-Chloro-1-(3-cyanophenyl)-1-oxohexane presents three distinct reactive sites that can be manipulated independently without requiring extensive protecting group chemistry.
Fig 1: Orthogonal reactivity map of the three primary functional groups.
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The Nitrile Group: Positioned meta to the acyl chain, the cyano group is highly stable to mild nucleophiles but can be selectively converted into a primary amine via catalytic hydrogenation or transformed into a tetrazole (a common carboxylic acid bioisostere) via[3+2] cycloaddition with sodium azide.
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The Ketone Group: Acts as the primary electrophilic center for reductive amination or stereoselective reduction (e.g., using CBS catalysts) to yield chiral alcohols.
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The Alkyl Chloride: The terminal C6 position serves as a latent leaving group. Once the ketone is converted to a nucleophilic amine, the molecule can undergo spontaneous intramolecular Sₙ2 cyclization to form a 7-membered azepine ring.
Synthetic Methodology: Directed Metalation & Weinreb Coupling
The Causality of the Synthetic Design: Attempting to synthesize this molecule via traditional Friedel-Crafts acylation of benzonitrile with 6-chlorohexanoyl chloride is fundamentally flawed. The strong electron-withdrawing nature of the cyano group severely deactivates the aromatic ring, leading to trace yields and requiring harsh Lewis acids that degrade the aliphatic chloride.
Instead, a highly chemoselective Metal-Halogen Exchange / Weinreb Amide Coupling protocol is the industry standard.
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Why Turbo Grignard? We utilize iPrMgCl·LiCl (Turbo Grignard) to perform a halogen-metal exchange on 3-bromobenzonitrile. Traditional organolithiums (like n-BuLi) are too reactive and will nucleophilically attack the cyano group, forming unwanted imines. The Turbo Grignard operates at -20 °C, selectively exchanging the bromide while leaving the nitrile intact.
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Why Weinreb Amide? Reacting the resulting arylmagnesium species with a standard acid chloride would lead to over-addition, yielding a tertiary alcohol. By employing 6-chloro-N-methoxy-N-methylhexanamide (a Weinreb amide), the reaction forms a stable, 5-membered metal-chelated tetrahedral intermediate. This chelate prevents a second equivalent of the Grignard reagent from attacking. The desired ketone is only released upon acidic aqueous quench.
Fig 2: Chemoselective synthesis workflow via Turbo Grignard and Weinreb amide coupling.
Step-by-Step Experimental Protocol
Note: All glassware must be flame-dried and the reaction conducted under an inert argon atmosphere.
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Preparation of the Arylmagnesium Intermediate:
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Dissolve 3-bromobenzonitrile (1.0 eq) in anhydrous THF (0.5 M concentration).
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Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
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Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 1.05 eq) over 15 minutes, maintaining the internal temperature below -15 °C.
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Self-Validating IPC (In-Process Control): After 30 minutes, quench a 50 µL aliquot in saturated NH₄Cl and analyze via LC-MS. The complete disappearance of the starting material and the presence of benzonitrile (the quenched intermediate) validates successful metalation.
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Electrophilic Coupling:
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To the dark solution, add 6-chloro-N-methoxy-N-methylhexanamide (1.1 eq) dissolved in a minimum volume of anhydrous THF dropwise.
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Allow the reaction to stir at -20 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
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Quench and Isolation:
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Quench the stable chelate intermediate by slowly pouring the reaction mixture into a vigorously stirred solution of cold 1M HCl (aq). Caution: Exothermic.
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Extract the aqueous layer with Ethyl Acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 6-Chloro-1-(3-cyanophenyl)-1-oxohexane.
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Analytical Characterization Standards
To ensure the scientific integrity of the synthesized batch, the following analytical validations must be met:
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LC-MS (ESI+): The mass spectrum must exhibit a molecular ion peak [M+H]⁺ at m/z 236.1. Crucially, due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), a distinct M+2 peak must be observed at m/z 238.1 in an approximate 3:1 ratio[3].
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region: Multiplets between 7.60 – 8.25 ppm (4H), representing the unsymmetrical 3-cyanophenyl ring.
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Aliphatic Region: A distinct triplet at ~3.55 ppm (2H, J = 6.5 Hz) corresponding to the -CH₂-Cl protons, and a triplet at ~3.00 ppm (2H, J = 7.0 Hz) for the protons alpha to the ketone (-C(=O)-CH₂-).
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Methylene Backbone: Multiplets between 1.40 – 1.90 ppm (6H) representing the remaining alkyl chain.
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Conclusion
6-Chloro-1-(3-cyanophenyl)-1-oxohexane (CAS: 898786-74-8)[1] is a highly strategic intermediate in modern drug discovery. By understanding the orthogonal reactivity of its functional groups and employing chemoselective synthetic routes like the Turbo Grignard/Weinreb amide coupling, researchers can leverage this molecule to construct complex, pharmaceutically relevant architectures with high precision and yield.
